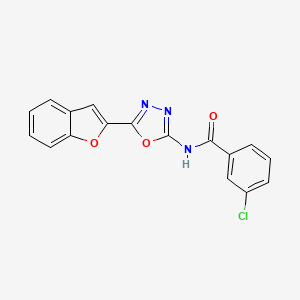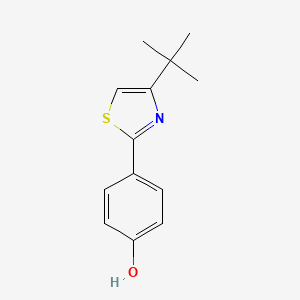
4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, such as the reduction of certain precursors with reducing agents like NaBH4, and characterizations through techniques like FT-IR, MS, NMR, and single-crystal X-ray diffraction. These methods ensure accurate synthesis and identification of target molecules, including those with tert-butyl and thiazolyl groups (叶姣 et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-Tert-butyl-1,3-thiazol-2-yl)phenol has been extensively studied using X-ray diffraction and spectroscopy methods. These studies provide insights into the geometry, vibrational frequencies, and chemical shifts, offering a deep understanding of the molecular arrangement and stability (F. Cuenú et al., 2018).
Chemical Reactions and Properties
Compounds in this category participate in various chemical reactions, including Schiff base formation, and demonstrate interesting reactivity patterns. Their structural components, such as the tert-butyl and thiazolyl groups, significantly influence their chemical behavior and interactions with other molecules. These properties are crucial for their potential applications in different fields (P. Unangst & D. Connor, 1992).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are determined by the compound's molecular makeup. Techniques like DFT calculations and Hirshfeld surface analysis contribute to understanding these properties, which are essential for predicting the compound's behavior in various environments (R. K. Mudsainiyan & A. K. Jassal, 2016).
Applications De Recherche Scientifique
Organic Light Emitting Diodes : 4-tert-butyl-2-(5-(5-tert-butyl-2-methoxyphenyl)thiazolo[5,4-d]thiazol-2-yl)phenol (t-MTTH) has been used in the development of white organic light-emitting diodes (WOLEDs). Its ability to undergo reversible excited-state intramolecular proton transfer (ESIPT) makes it suitable for tuning the emission from blue to yellow, facilitating white-light luminescence in WOLEDs (Zhang et al., 2016).
Synthesis of Phenol Derivatives : A novel three-component reaction has been used to synthesize 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives. These compounds are produced by reacting benzothiazole with benzyl bromide and different phenols, showcasing the versatility of thiazol-2-yl phenols in synthetic chemistry (Nassiri, 2017).
Potential Anti-inflammatory Agents : Thiazolylethenyl phenols, prepared from thiazole acetic acid derivatives and di-tert-butyl-4-hydroxybenzaldehyde, have been investigated for their potential as anti-inflammatory agents (Unangst & Connor, 1992).
Photocytotoxicity in Cancer Treatment : Certain Mn(I)–carbonyl complexes with 2-(benzo[d]thiazol-2-yl)-4,6-di-tert-butylphenol as a ligand have been studied for their ability to release carbon monoxide under visible light, exhibiting photocytotoxicity against cancer cells. This application demonstrates the potential use of thiazol-2-yl phenols in photo-theranostics (Musib et al., 2019).
Antioxidant Activity : The antioxidant properties of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols have been evaluated, with certain compounds exhibiting significant free-radical scavenging ability (Shakir et al., 2014).
Catalysts in Ethylene Reactions : (Phenoxyimidazolyl-salicylaldimine)iron complexes, including those with 4-tert-butyl-2-[(1H-imidazol-4-yl)ethylimino]methylphenol, have been synthesized and used as catalysts for ethylene oligomerization and polymerization, indicating their application in industrial processes (Yankey et al., 2014).
Mécanisme D'action
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to exhibit diverse biological activities .
Mode of Action
Compounds with similar structures have shown antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have shown antibacterial activity, suggesting that they may have a bactericidal or bacteriostatic effect .
Propriétés
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-13(2,3)11-8-16-12(14-11)9-4-6-10(15)7-5-9/h4-8,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLXLHVUALWSQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2493191.png)
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)
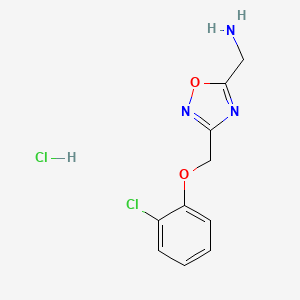
![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
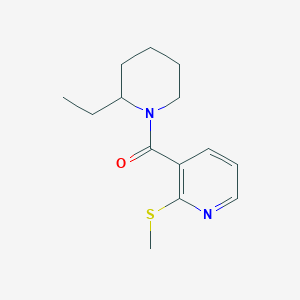
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
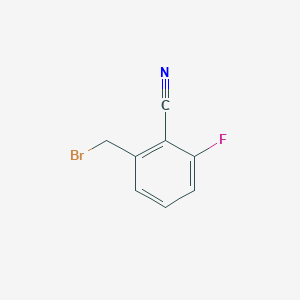

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
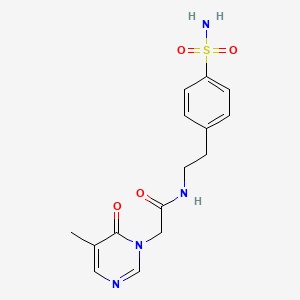
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)
![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
